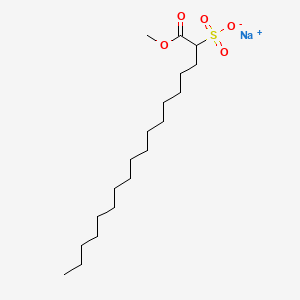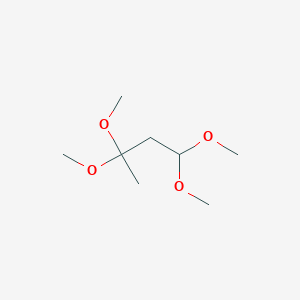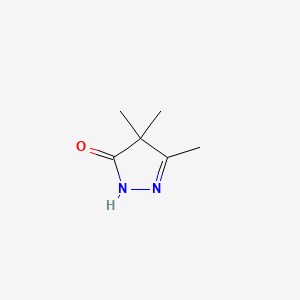
5,5'-Methylenebis(2-aminophenol)
Vue d'ensemble
Description
5,5’-Methylenebis(2-aminophenol): is an organic compound with the molecular formula C13H14N2O2. It is characterized by the presence of two aminophenol groups connected by a methylene bridge. This compound is known for its applications in the synthesis of polymers and other advanced materials due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Methylenebis(2-aminophenol) typically involves the polycondensation of 5,5’-methylenebis(2-aminophenol) with isophthaloyl dichloride. The reaction is carried out in a solvent such as dimethylacetamide (DMAA) under controlled temperature conditions. For instance, 46 grams of 5,5’-methylenebis(2-aminophenol) can be dissolved in 180 mL of DMAA at room temperature, followed by cooling to -5 to 0°C. A solution of isophthaloyl dichloride in DMAA is then added with stirring .
Industrial Production Methods: In industrial settings, the production of 5,5’-Methylenebis(2-aminophenol) involves similar polycondensation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-Methylenebis(2-aminophenol) undergoes various chemical reactions, including:
Polycondensation: This reaction with isophthaloyl dichloride leads to the formation of poly(o-hydroxyamide) and poly(benzoxazole) through cyclodehydration.
Condensation Reactions: It can react with aldehydes and other compounds to form complex structures.
Common Reagents and Conditions:
Isophthaloyl Dichloride: Used in polycondensation reactions.
Aldehydes: Used in condensation reactions to form complex molecules.
Major Products:
Poly(o-hydroxyamide) (POA): Formed through polycondensation.
Poly(benzoxazole) (PBO): Formed through cyclodehydration of POA.
Applications De Recherche Scientifique
Chemistry: 5,5’-Methylenebis(2-aminophenol) is used in the synthesis of heat-resistant polymers such as poly(o-hydroxyamide) and poly(benzoxazole). These polymers exhibit high thermal stability and are used in advanced material applications .
Biology and Medicine: Research has explored the antimicrobial properties of derivatives of 5,5’-Methylenebis(2-aminophenol), making it a potential candidate for developing new antimicrobial agents .
Industry: The compound is used in the production of composite materials for microelectronics due to its excellent thermal and chemical stability .
Mécanisme D'action
The mechanism of action of 5,5’-Methylenebis(2-aminophenol) in its applications involves its ability to form stable polymers through polycondensation and cyclodehydration reactions. These polymers exhibit high thermal stability and chemical resistance, making them suitable for use in harsh environments .
Comparaison Avec Des Composés Similaires
4,4’-Methylenebis(2-aminophenol): Similar structure but with different substitution patterns.
5,5’-Methylenebis(2-aminopyridine): Contains pyridine rings instead of phenol rings.
Uniqueness: 5,5’-Methylenebis(2-aminophenol) is unique due to its ability to form highly stable polymers with excellent thermal and chemical resistance. This makes it particularly valuable in applications requiring materials that can withstand extreme conditions .
Propriétés
IUPAC Name |
2-amino-5-[(4-amino-3-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7,16-17H,5,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYNJDVUURMJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176950 | |
| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22428-30-4 | |
| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022428304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Dihydroxy-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1607399.png)
![3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1607400.png)





